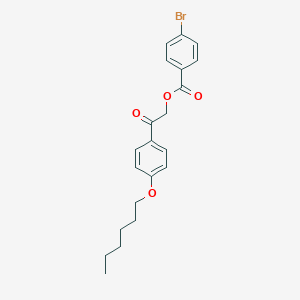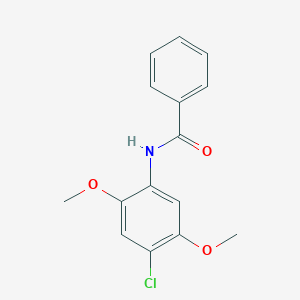
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells, fungi, and bacteria. This compound has been shown to inhibit the activity of enzymes such as chitinase, which is essential for the growth of fungi. This compound has also been found to inhibit the activity of proteins such as topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in different organisms. In cancer cells, this compound has been found to induce apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In fungi and bacteria, this compound has been found to inhibit the synthesis of cell walls, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine in lab experiments is its high potency and specificity. This compound has been shown to exhibit high selectivity towards cancer cells, fungi, and bacteria, making it a promising candidate for drug development. Another advantage of using this compound is its low toxicity towards normal cells, which reduces the risk of side effects.
However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its high cost of synthesis, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine. One direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the investigation of the mechanism of action of this compound at the molecular level, which can provide insights into its potential applications in medicine, agriculture, and material science. Additionally, the development of novel formulations of this compound that can improve its solubility and bioavailability can enhance its efficacy in vivo.
Synthesis Methods
The synthesis of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluoroaniline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The yield of the synthesis process depends on various factors such as the reaction time, temperature, and the concentration of the reactants.
Scientific Research Applications
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, antifungal, and antibacterial properties. This compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to inhibit the growth of various pathogenic fungi and bacteria such as Candida albicans and Staphylococcus aureus.
In agriculture, this compound has been studied for its potential use as a fungicide and insecticide. This compound has been found to be effective against various plant pathogens such as Fusarium oxysporum and Botrytis cinerea. This compound has also been shown to exhibit insecticidal properties against various insect pests such as the cotton bollworm and the diamondback moth.
In material science, this compound has been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs). This compound has been found to exhibit good thermal stability and high photoluminescence efficiency, making it a promising material for OLEDs.
properties
Molecular Formula |
C13H8Cl2FN |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2FN/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-8H |
InChI Key |
VZXFXPRRAFAHIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)



![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)






